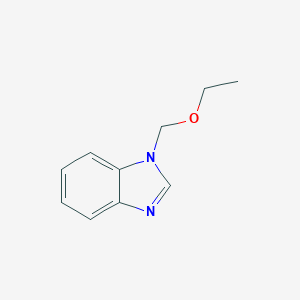
1-Ethoxymethylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxymethylbenzimidazole, also known as EMB, is a chemical compound with the molecular formula C10H12N2O. It is a benzimidazole derivative that has been extensively studied for its potential in scientific research applications. EMB is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 1-Ethoxymethylbenzimidazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, which ultimately results in the death of the bacteria. 1-Ethoxymethylbenzimidazole has also been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
1-Ethoxymethylbenzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of inflammatory diseases. 1-Ethoxymethylbenzimidazole has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the immune response to infection and inflammation. Additionally, 1-Ethoxymethylbenzimidazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Ethoxymethylbenzimidazole in lab experiments is its broad-spectrum antimicrobial activity. 1-Ethoxymethylbenzimidazole has been shown to be effective against a wide range of bacteria, including drug-resistant strains. Additionally, 1-Ethoxymethylbenzimidazole has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using 1-Ethoxymethylbenzimidazole in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for use in experiments.
Orientations Futures
There are several future directions for research on 1-Ethoxymethylbenzimidazole. One area of research is the development of new synthesis methods for 1-Ethoxymethylbenzimidazole that are more efficient and cost-effective. Another area of research is the optimization of the antimicrobial and anti-cancer activity of 1-Ethoxymethylbenzimidazole through the modification of its chemical structure. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethoxymethylbenzimidazole and its potential as an anti-inflammatory agent. Finally, more research is needed to evaluate the safety and efficacy of 1-Ethoxymethylbenzimidazole in human clinical trials.
Méthodes De Synthèse
1-Ethoxymethylbenzimidazole can be synthesized through a multi-step process starting from o-phenylenediamine. The first step involves the reaction of o-phenylenediamine with ethyl chloroformate to form N-ethoxycarbonyl-o-phenylenediamine. This intermediate is then reacted with methyl iodide to form N-ethoxymethyl-o-phenylenediamine. Finally, the N-ethoxymethyl-o-phenylenediamine is cyclized with phosphorous oxychloride to form 1-Ethoxymethylbenzimidazole.
Applications De Recherche Scientifique
1-Ethoxymethylbenzimidazole has been extensively studied for its potential in scientific research applications. It has been shown to have antimicrobial activity against a wide range of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. 1-Ethoxymethylbenzimidazole has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Ethoxymethylbenzimidazole has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
Propriétés
Numéro CAS |
18250-01-6 |
|---|---|
Nom du produit |
1-Ethoxymethylbenzimidazole |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(ethoxymethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-2-13-8-12-7-11-9-5-3-4-6-10(9)12/h3-7H,2,8H2,1H3 |
Clé InChI |
BOKYYFVSSFBACN-UHFFFAOYSA-N |
SMILES |
CCOCN1C=NC2=CC=CC=C21 |
SMILES canonique |
CCOCN1C=NC2=CC=CC=C21 |
Synonymes |
Benzimidazole, 1-(ethoxymethyl)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



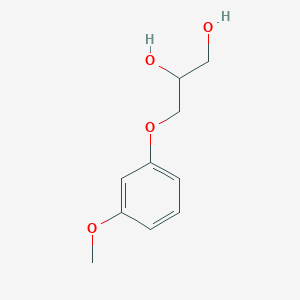
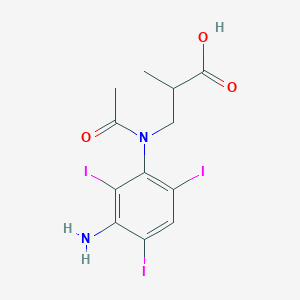
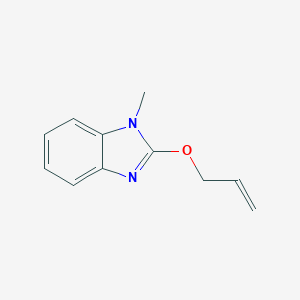
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
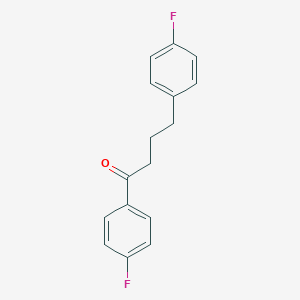

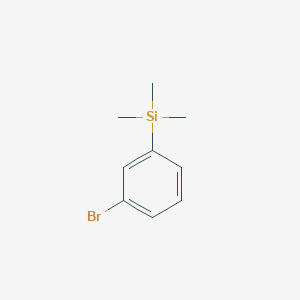
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

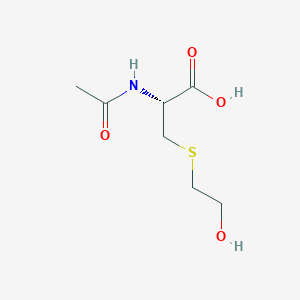


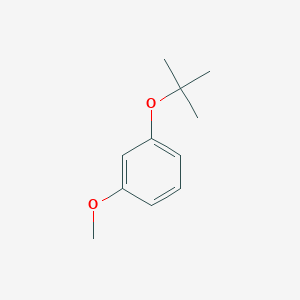
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)